molecular formula C23H28N6O B3915718 4-(4-methylpiperazin-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide

4-(4-methylpiperazin-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide

Cat. No.: B3915718
M. Wt: 404.5 g/mol
InChI Key: HPMRQIYTCVQGRF-UHFFFAOYSA-N
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Description

4-(4-methylpiperazin-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a pyrazole and pyridine moiety, with a piperazine ring attached to the benzamide. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine.

    Introduction of the Piperazine Ring: The final step involves the nucleophilic substitution of the benzamide with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperazin-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting nitro groups to amines or reducing double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic conditions.

Major Products

    Oxidation: N-oxides, carboxylic acids.

    Reduction: Amines, reduced double bonds.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(4-methylpiperazin-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor interactions, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylpiperazin-1-yl)pyridin-2-amine
  • 1-methyl-4-(6-aminopyridin-3-yl)piperazine
  • 5-(4-methylpiperazin-1-yl)-2-nitroaniline

Uniqueness

4-(4-methylpiperazin-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-17(21-16-25-29(18(21)2)22-6-4-5-11-24-22)26-23(30)19-7-9-20(10-8-19)28-14-12-27(3)13-15-28/h4-11,16-17H,12-15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMRQIYTCVQGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-methylpiperazin-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide

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